molecular formula C17H30 B13836422 trans,trans-4-Propyldicyclohexylethylene

trans,trans-4-Propyldicyclohexylethylene

Cat. No.: B13836422
M. Wt: 234.4 g/mol
InChI Key: QRNGQGDEQAQBLU-SDNWHVSQSA-N
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Description

trans,trans-4-Propyldicyclohexylethylene: is an organic compound with the molecular formula C17H30 It is a derivative of dicyclohexylethylene, characterized by the presence of a propyl group and two cyclohexyl rings connected by an ethylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4-Propyldicyclohexylethylene typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the above reactions are optimized for yield and purity. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Substitution reactions can occur, especially at the cyclohexyl rings, using reagents like halogens or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine) or alkyl halides under UV light or heat.

Major Products Formed:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated or alkylated cyclohexyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for creating more complex molecules.
  • Studied for its unique structural properties and reactivity.

Biology:

  • Potential applications in the development of new biomolecules or pharmaceuticals.

Medicine:

  • Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which trans,trans-4-Propyldicyclohexylethylene exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in different chemical reactions, influencing pathways such as:

    Oxidation-Reduction Pathways: Involving electron transfer processes.

    Substitution Reactions: Affecting molecular stability and reactivity.

Comparison with Similar Compounds

  • 4-Ethenyl-4’-propyl-1,1’-bicyclohexyl
  • 4-Propyl-4’-vinyl-1,1’-bicyclohexane

Comparison:

Properties

Molecular Formula

C17H30

Molecular Weight

234.4 g/mol

IUPAC Name

1-[(E)-2-cyclohexylethenyl]-4-propylcyclohexane

InChI

InChI=1S/C17H30/c1-2-6-15-9-12-17(13-10-15)14-11-16-7-4-3-5-8-16/h11,14-17H,2-10,12-13H2,1H3/b14-11+

InChI Key

QRNGQGDEQAQBLU-SDNWHVSQSA-N

Isomeric SMILES

CCCC1CCC(CC1)/C=C/C2CCCCC2

Canonical SMILES

CCCC1CCC(CC1)C=CC2CCCCC2

Origin of Product

United States

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